molecular formula C12H16O B15316246 2-Methyl-2-(4-propylphenyl)oxirane

2-Methyl-2-(4-propylphenyl)oxirane

Katalognummer: B15316246
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: TZENOXBNZPVJMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(4-propylphenyl)oxirane is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The presence of the oxirane ring imparts significant reactivity to the compound, making it a valuable intermediate in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-propylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 4-propylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(4-propylphenyl)oxirane undergoes various chemical reactions, including:

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-hydroxy compounds.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.

    Substitution: The oxirane ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Titanium silicalite-1 (TS-1), cobalt catalysts

Major Products

    β-Hydroxy Compounds: Formed via ring-opening reactions

    Diols: Formed via oxidation

    Alcohols: Formed via reduction

    Substituted Products: Formed via substitution reactions

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(4-propylphenyl)oxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving epoxides.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its high reactivity and ability to form cross-linked polymers.

Wirkmechanismus

The reactivity of 2-Methyl-2-(4-propylphenyl)oxirane is primarily due to the strain in the three-membered oxirane ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The mechanism typically involves the nucleophile attacking one of the carbon atoms in the oxirane ring, resulting in the formation of a new bond and the opening of the ring. This process can be catalyzed by acids, bases, or specific enzymes, depending on the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-2-(4-propylphenyl)oxirane can be compared to other oxiranes and epoxides, such as:

    Ethylene Oxide: A simpler oxirane with a two-carbon backbone, widely used in the production of ethylene glycol and as a sterilizing agent.

    Propylene Oxide: Another common oxirane, used in the production of polyurethanes and as a fumigant.

    Styrene Oxide: Similar to this compound but with a phenyl group instead of a propyl group, used in the synthesis of various polymers and resins.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the propyl group can affect the steric and electronic properties of the compound, making it distinct from other oxiranes.

Eigenschaften

Molekularformel

C12H16O

Molekulargewicht

176.25 g/mol

IUPAC-Name

2-methyl-2-(4-propylphenyl)oxirane

InChI

InChI=1S/C12H16O/c1-3-4-10-5-7-11(8-6-10)12(2)9-13-12/h5-8H,3-4,9H2,1-2H3

InChI-Schlüssel

TZENOXBNZPVJMR-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC=C(C=C1)C2(CO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.